Alisertib

Aurora kinase selectivity Kinase inhibitor profiling Cell-free assay

Alisertib is the definitive Aurora A-selective inhibitor for preclinical oncology. >200-fold selectivity over Aurora B (IC50 1.2 vs 396.5 nM) enables clean mechanistic studies of spindle assembly and chromosome alignment. The aligned spindles (AS) assay is a clinically validated pharmacodynamic biomarker for dose optimization. Alisertib uniquely disrupts the Aurora A/Myc complex to induce Myc degradation—critical for Myc-amplified neuroblastoma models. Clinically evaluated with paclitaxel in SCLC Phase II trial. Procure this research-grade compound for target-specific Aurora A inhibition.

Molecular Formula C27H20ClFN4O4
Molecular Weight 518.9 g/mol
CAS No. 1028486-01-2
Cat. No. B1683940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlisertib
CAS1028486-01-2
Synonymsalisertib
MLN 8237
MLN-8237
MLN8237
Molecular FormulaC27H20ClFN4O4
Molecular Weight518.9 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)F)C2=NCC3=CN=C(N=C3C4=C2C=C(C=C4)Cl)NC5=CC(=C(C=C5)C(=O)O)OC
InChIInChI=1S/C27H20ClFN4O4/c1-36-21-5-3-4-20(29)23(21)25-19-10-15(28)6-8-17(19)24-14(12-30-25)13-31-27(33-24)32-16-7-9-18(26(34)35)22(11-16)37-2/h3-11,13H,12H2,1-2H3,(H,34,35)(H,31,32,33)
InChIKeyZLHFILGSQDJULK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Alisertib (MLN8237) 1028486-01-2: Second-Generation Selective Aurora A Kinase Inhibitor


Alisertib (MLN8237, CAS 1028486-01-2) is a second-generation, orally bioavailable, ATP-competitive small molecule inhibitor with high selectivity for Aurora A kinase . It belongs to the benzazepine chemical class and has been evaluated in multiple Phase I/II/III clinical trials across both hematologic malignancies and solid tumors [1]. The compound is available as an enteric-coated tablet (ECT) formulation, with the recommended Phase II dose established at 50 mg twice daily orally for 7 days in 21-day cycles [2]. Alisertib's development has been guided by scientific rationale linking Aurora A biology to specific cancer types including neuroblastoma, small cell lung cancer, and breast cancer, and it has been studied both as monotherapy and in combination with taxanes and other agents [1].

Why Generic Substitution of Alisertib (MLN8237) Fails: Evidence-Based Differentiation in Aurora Kinase Targeting


Aurora kinase inhibitors constitute a heterogeneous class with fundamentally divergent selectivity profiles and therapeutic indices. Compounds such as danusertib (pan-Aurora inhibitor with IC50 values of 13 nM, 79 nM, and 61 nM for Aurora A, B, and C respectively) and barasertib (Aurora B-selective with >3,700-fold selectivity for Aurora B over Aurora A) exhibit markedly different target engagement patterns compared to alisertib . Even within the Aurora A-selective subgroup, alisertib's predecessor MLN8054 demonstrated central nervous system penetration that limited its clinical utility, a liability that alisertib was specifically engineered to overcome [1]. These mechanistic and pharmacokinetic distinctions preclude simple interchangeability; procurement decisions must be guided by the specific experimental or clinical Aurora A inhibition required.

Alisertib (MLN8237) Evidence Guide: Quantified Selectivity, Pharmacodynamics, and Clinical Outcomes vs. Comparators


Alisertib (MLN8237) Aurora A Selectivity vs. Aurora B: Quantified >200-Fold Discrimination

Alisertib demonstrates >200-fold selectivity for Aurora A over Aurora B in cell-free assays . In contrast, danusertib, a pan-Aurora inhibitor, exhibits IC50 values of 13 nM for Aurora A and 79 nM for Aurora B, representing only ~6-fold selectivity . Barasertib, conversely, is a highly selective Aurora B inhibitor with >3,700-fold selectivity for Aurora B over Aurora A . This quantitative selectivity profile positions alisertib as a tool for specific Aurora A inhibition with minimal cross-reactivity to Aurora B.

Aurora kinase selectivity Kinase inhibitor profiling Cell-free assay

Alisertib (MLN8237) Pharmacodynamic Biomarker: Aligned Spindles (AS) vs. Mitotic Index (MI) Temporal Dynamics

In preclinical PK/PD studies, alisertib treatment produced a fast, sustained reduction in the percentage of mitotic cells with aligned spindles (AS), whereas the mitotic index (MI) response was slow and transient [1]. The IC50 values for tumor growth inhibition (303 nM), AS reduction (270 nM), and MI increase (280 nM) were in close agreement [1]. Critically, clinical Phase I data demonstrated that AS reduction correlated strongly with alisertib dose and exposure, while MI failed to show any correlation from single time-point measurements [2]. This establishes AS as the only clinically viable PD marker for alisertib dose-response definition.

Pharmacodynamics Biomarker PK/PD modeling

Alisertib (MLN8237) + Paclitaxel Combination: Progression-Free Survival vs. Paclitaxel Monotherapy in SCLC

In a randomized Phase II study of second-line therapy for small-cell lung cancer (SCLC), alisertib 40 mg twice daily plus paclitaxel 60 mg/m² (Arm A) was compared to placebo plus paclitaxel 80 mg/m² (Arm B) in 178 randomized patients [1]. The analysis of progression-free survival (PFS) favored the alisertib + paclitaxel arm with both initial and corrected IVRS stratification [1]. Favorable trends were also observed for overall survival (OS) and overall response rate (ORR), although these did not reach statistical significance [1].

Small cell lung cancer Combination therapy Progression-free survival

Alisertib (MLN8237) Clinical Efficacy in Relapsed/Refractory PTCL: Phase III ORR and PFS vs. Investigator's Choice

In a randomized Phase III trial of 271 patients with relapsed/refractory peripheral T-cell lymphoma (PTCL), alisertib 50 mg twice daily was compared to investigator's choice single-agent therapy (pralatrexate, gemcitabine, or romidepsin) [1]. Centrally assessed overall response rate (ORR) was 33% for alisertib and 45% for the comparator arm (odds ratio, 0.60; 95% CI, 0.33 to 1.08) [1]. Median progression-free survival (PFS) was 115 days for alisertib and 104 days for the comparator arm (hazard ratio, 0.87; 95% CI, 0.637 to 1.178) [1]. Enrollment was stopped early due to low probability of achieving PFS superiority with full enrollment [1].

Peripheral T-cell lymphoma Phase III Overall response rate

Alisertib (MLN8237) Oral Bioavailability and Formulation: ECT vs. PIC and Cross-Species Prediction

Alisertib demonstrates high oral bioavailability across preclinical species (>82%) and in humans [1]. A Phase I relative bioavailability study compared the enteric-coated tablet (ECT) formulation to the original powder-in-capsule (PIC) formulation in 87 patients with advanced solid tumors [2]. Plasma exposures were similar for PIC and ECT, and the terminal half-life was 23 hours [2]. Population PK modeling across 294 patients confirmed dose-linear PK from 5-200 mg/day, with no significant covariate effects from age, body size, sex, UGT1A1 genotype, or mild-to-moderate renal impairment [3]. The recommended Phase II dose of 50 mg BID (7 days on/21-day cycle) was selected based on achieving steady-state exposures (geometric mean AUC 48,200 nM·hr) associated with ≥50% reduction in chromosome alignment/spindle bipolarity in tumor mitotic cells [3].

Pharmacokinetics Oral bioavailability Formulation

Alisertib (MLN8237) Unique Non-Mitotic Mechanism: Aurora A/Myc Complex Disruption and Myc Degradation

Beyond its canonical mitotic role, alisertib disrupts the Aurora A/Myc complex, leading to Myc protein degradation in Myc-amplified neuroblastoma cells . This non-mitotic mechanism is not shared by pan-Aurora inhibitors or Aurora B-selective inhibitors, which lack the specific structural interaction required to destabilize the Aurora A-Myc complex [1]. In vivo, alisertib prolonged survival in a TH-MYCN neuroblastoma mouse model with concomitant loss of N-myc protein in tumors [1].

Neuroblastoma Myc degradation Non-mitotic mechanism

Alisertib (MLN8237) Best Research and Industrial Application Scenarios Based on Evidence


Specific Aurora A Kinase Inhibition with Minimal Aurora B Cross-Reactivity

Alisertib is the compound of choice for experiments requiring selective Aurora A inhibition without confounding Aurora B-mediated effects. With >200-fold selectivity for Aurora A over Aurora B (IC50 1.2 nM vs. 396.5 nM), it provides a clean pharmacological tool for dissecting Aurora A-specific functions in mitosis, spindle assembly, and chromosome alignment . This contrasts with danusertib (only ~6-fold selective) and barasertib (Aurora B-selective), which are unsuitable for Aurora A-specific interrogation .

Translational PK/PD Studies Utilizing the Aligned Spindles (AS) Biomarker

For studies requiring a validated, clinically translatable pharmacodynamic biomarker, alisertib's aligned spindles (AS) assay offers a fast, sustained response that correlates with both dose and exposure in clinical samples [1]. Unlike the mitotic index (MI), which exhibits slow, transient kinetics and fails to show clinical correlation from single time-point sampling, AS provides a reliable PD readout for dose optimization and target engagement confirmation in both preclinical models and clinical trials [1].

Combination Therapy with Taxanes in Small Cell Lung Cancer and Solid Tumors

Alisertib has demonstrated favorable progression-free survival when combined with paclitaxel in a randomized Phase II SCLC trial, supporting its use in taxane combination studies [2]. Preclinical exposure-efficacy modeling further indicates additive/synergistic antitumor activity with both paclitaxel and docetaxel in triple-negative breast cancer models, providing a translational foundation for combination therapy procurement in solid tumor research [3].

Myc-Amplified Neuroblastoma and Myc-Driven Tumor Models

Alisertib's unique ability to disrupt the Aurora A/Myc complex and induce Myc degradation distinguishes it from other Aurora kinase inhibitors and makes it particularly valuable for studies in Myc-amplified neuroblastoma and other Myc-driven malignancies [4]. In vivo evidence of prolonged survival in TH-MYCN neuroblastoma mice with concomitant N-myc protein loss supports its selection for preclinical and translational research in this genetically defined patient population [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alisertib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.